REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]([C:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][CH:23]=1)[CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].NN>CO>[NH2:3][CH:12]([C:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][CH:23]=1)[CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:18])[CH3:19]
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Name
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1,1-dimethylethyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthalenyl)ethyl]carbamate
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Quantity
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1.29 g
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Type
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reactant
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Smiles
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O=C1N(C(C2=CC=CC=C12)=O)C(CNC(OC(C)(C)C)=O)C1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
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0.5 mL
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Type
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reactant
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Smiles
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NN
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solution was partitioned between DCM/H2O
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Type
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WASH
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Details
|
The aqueous phase was washed several times with DCM
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic fractions were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
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NC(CNC(OC(C)(C)C)=O)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.72 mmol | |
AMOUNT: MASS | 491 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |